Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate
CAS No.: 307343-81-3
Cat. No.: VC21417966
Molecular Formula: C20H15F2NO3S
Molecular Weight: 387.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 307343-81-3 |
---|---|
Molecular Formula | C20H15F2NO3S |
Molecular Weight | 387.4g/mol |
IUPAC Name | ethyl 2-[(2,6-difluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C20H15F2NO3S/c1-2-26-20(25)16-13(12-7-4-3-5-8-12)11-27-19(16)23-18(24)17-14(21)9-6-10-15(17)22/h3-11H,2H2,1H3,(H,23,24) |
Standard InChI Key | COKVVEJGGUSMRR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F |
Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F |
Introduction
Physical and Chemical Properties
Molecular Structure and Formula
Based on the chemical name, Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate has a molecular formula of C20H15F2NO3S, with a calculated molecular weight of approximately 387.4 g/mol. This formula represents:
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A thiophene core (C4H2S)
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A 2,6-difluorobenzamido group (C7H3F2NO)
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An ethyl carboxylate group (C3H5O2)
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A phenyl group (C6H5)
For comparison, the related compound 2-amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester has a molecular formula of C13H13NO2S and a molecular weight of 247.31 g/mol , while another thiophene derivative, ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, has a molecular formula of C24H22F2N2O6S and a molecular weight of 504.50 g/mol .
For reference, the structurally related 2-amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester has the following physical properties:
Property | Value |
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Physical State | Crystalline solid |
Color | Yellow solid |
Melting Point | 92-97°C |
Boiling Point | 391.0±42.0°C (Predicted) |
Density | 1.231 |
Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 0.1 mg/ml |
Based on structural similarities, Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate would likely exhibit similar properties, with potential variations due to the presence of the 2,6-difluorobenzamido group, which would affect intermolecular interactions and consequently physical properties such as melting point and solubility.
Chemical Reactivity
The chemical reactivity of Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate is governed by its constituent functional groups:
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The thiophene ring provides sites for electrophilic aromatic substitution, although these reactions would be influenced by the electronic effects of the existing substituents.
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The ethyl carboxylate group can undergo typical ester reactions including hydrolysis, transesterification, and reduction to produce alcohols or aldehydes.
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The amide linkage in the 2,6-difluorobenzamido group possesses relative stability under mild conditions but can be hydrolyzed under strongly acidic or basic conditions.
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The fluorine atoms on the benzamido group increase the electron deficiency of the aromatic ring and can influence the reactivity of neighboring functional groups through electronic effects.
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The phenyl group at position 4 provides additional sites for potential functionalization through typical aromatic substitution chemistry.
The presence of multiple functional groups makes this molecule a versatile scaffold for chemical modifications, potentially allowing for the generation of diverse derivatives with tailored properties.
Synthetic Methodologies
Key Reaction Conditions
Optimal reaction conditions for the synthesis of similar thiophene derivatives typically include:
Parameter | Typical Conditions |
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Solvent | DMF (N,N-dimethylformamide) |
Temperature | 25°C |
Reaction Time | 16 hours |
Base | Potassium carbonate (K₂CO₃) |
Catalyst | Potassium iodide (KI) |
Work-up | Extraction with ethyl acetate, washing with water and brine |
Purification | Recrystallization from methyl-tert-butyl ether |
In the synthesis of ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, these conditions yielded a product with 88.6% purity , suggesting that similar conditions might be effective for the synthesis of Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate.
Synthetic Challenges and Optimization Strategies
The synthesis of multi-substituted thiophene derivatives like Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate presents several challenges:
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Regioselectivity in the thiophene ring substitution
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Efficient amide formation while avoiding side reactions
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Purification of the final product from reaction by-products
Optimization strategies might include:
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Careful temperature control to minimize side reactions
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Use of catalysts to enhance reaction efficiency
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Selection of appropriate solvents to ensure solubility of reagents and intermediates
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Stepwise addition of reagents to control reaction progression
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Advanced purification techniques including column chromatography or recrystallization
These strategies would be essential for achieving high yields and purity of the target compound.
Comparative Analysis with Structural Analogs
Structural Comparison Table
Compound | Core Structure | Position 2 | Position 3 | Position 4 | Position 5 |
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Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate | Thiophene | 2,6-difluorobenzamido | Ethyl carboxylate | Phenyl | H |
2-Amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester | Thiophene | Amino | Ethyl carboxylate | Phenyl | H |
Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | Thiophene | (2,6-difluorobenzyl)(ethoxycarbonyl)amino | Ethyl carboxylate | Methyl | 4-nitrophenyl |
This structural comparison highlights the key differences between Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate and related thiophene derivatives, particularly in the nature of substituents at positions 2, 4, and 5.
Physicochemical Properties Comparison
This comparison illustrates how structural modifications can significantly impact the molecular properties of these thiophene derivatives, which in turn can influence their applications and handling requirements.
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